![molecular formula C10H14N5O7PZn+2 B579503 zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 18839-83-3](/img/structure/B579503.png)
zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a complex chemical entity that combines zinc with a nucleotide-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps. The initial step often includes the preparation of the nucleotide precursor, followed by the introduction of the zinc ion. The reaction conditions must be carefully controlled to ensure the correct formation of the compound. Common reagents used in the synthesis include phosphoric acid, zinc salts, and nucleotide bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to isolate the desired product. Techniques such as crystallization, filtration, and chromatography are often employed to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the nucleotide structure, affecting the overall properties of the compound.
Substitution: Substitution reactions may involve the replacement of functional groups within the nucleotide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield modified nucleotide structures with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various reactions due to the presence of zinc, which can facilitate electron transfer processes.
Biology
In biological research, the compound is studied for its potential role in DNA and RNA interactions. The nucleotide-like structure allows it to mimic natural nucleotides, making it useful in studying genetic processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including antiviral and anticancer properties. Its ability to interact with nucleic acids makes it a candidate for drug development.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as coatings and sensors, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and nucleic acids. The zinc ion plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. The nucleotide structure allows it to participate in biochemical pathways, influencing processes like DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc phosphate: A simpler compound that lacks the nucleotide structure but shares some chemical properties.
Adenosine monophosphate (AMP): A nucleotide that resembles the nucleotide part of the compound but does not contain zinc.
Zinc acetate: Another zinc-containing compound with different applications and properties.
Uniqueness
The uniqueness of zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate lies in its combination of zinc and a nucleotide structure. This dual nature allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
18839-83-3 |
---|---|
Molekularformel |
C10H14N5O7PZn+2 |
Molekulargewicht |
412.604 |
IUPAC-Name |
zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Zn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+2 |
InChI-Schlüssel |
FNBUAOFTKBYEJH-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.